23-Deoxy-5-O-mycaminosyltylonolide is a complex organic compound belonging to the class of mycaminosylated macrolides. It is notable for its structural features and biological activities, particularly in the context of antibiotic properties. This compound is derived from the natural product tylosin, which is produced by the bacterium Streptomyces fradiae and has been widely studied for its applications in medicine and agriculture.
23-Deoxy-5-O-mycaminosyltylonolide can be isolated from various Streptomyces species, which are known for their ability to produce a wide range of bioactive compounds. The specific biosynthetic pathways leading to this compound involve enzymatic modifications of tylosin, including deoxygenation and glycosylation processes.
This compound is classified under macrolide antibiotics, which are characterized by their large lactone rings. It shares similarities with other mycaminosylated derivatives, such as mycaminosyltylonolide and other related antibiotics. Macrolides are known for their ability to inhibit bacterial protein synthesis, making them valuable in treating infections.
The synthesis of 23-Deoxy-5-O-mycaminosyltylonolide can be achieved through both natural extraction methods and synthetic approaches. The natural extraction involves fermentation processes using specific Streptomyces strains, while synthetic methods may utilize organic chemistry techniques to construct the compound from simpler precursors.
The molecular structure of 23-Deoxy-5-O-mycaminosyltylonolide features a large lactone ring typical of macrolides, along with a mycaminosyl sugar moiety. The absence of the hydroxyl group at the 23-position distinguishes it from its parent compound, tylosin.
23-Deoxy-5-O-mycaminosyltylonolide undergoes various chemical reactions typical for macrolides, including:
The mechanism of action for 23-Deoxy-5-O-mycaminosyltylonolide primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide chain elongation during translation.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize the compound's structure and purity.
23-Deoxy-5-O-mycaminosyltylonolide has several applications in scientific research:
This compound exemplifies the ongoing interest in natural products as sources for novel therapeutic agents, particularly in an era where antibiotic resistance poses significant challenges in medicine.
23-Deoxy-5-O-mycaminosyltylonolide is systematically named according to IUPAC conventions as:(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione [4] [7].
It belongs to the 16-membered macrolide subclass, characterized by a macrocyclic lactone ring. The core scaffold is derived from tylonolide, with a mycaminose sugar (3-dimethylamino-3,4,6-trideoxy-β-D-xylo-hexopyranose) glycosidically linked at the C5 position. The "23-deoxy" designation indicates the absence of a hydroxyl group at C23, distinguishing it from precursors like tylosin [7] [8].
Table 1: Systematic Classification of Key Macrolide Derivatives
Compound Name | Core Structure | Sugar Moieties | C23 Modification | |
---|---|---|---|---|
23-Deoxy-5-O-mycaminosyltylonolide | 16-membered lactone | Mycaminose (monosaccharide) | Deoxy | |
Tylosin A | 16-membered lactone | Mycaminose, mycarose, mycinose | Hydroxyl | |
5-O-Mycaminosyltylonolide (OMT) | 16-membered lactone | Mycaminose | Hydroxyl | |
20-Oxo-5-O-β-mycaminosyltylactone | 16-membered lactone | Mycaminose | Aldehyde (C20) | [4] |
The tylonolide aglycone features 10 chiral centers, with absolute configurations confirmed via X-ray crystallography and NMR spectroscopy. Key stereochemical features include:
Degradation studies show acid sensitivity at the C9-C10 bond, leading to tylosin aldol formation (δC 40 ppm for CH2, 25 ppm for CH3) [3].
C23-Deoxy Modification
Mycaminosyl Moiety
Table 2: Bioactivity of C23-Modified Derivatives
C23 Substituent | Antibacterial Spectrum | Key Targets | |
---|---|---|---|
-N(CH3)CH2(quinolyl-triazole) | S. aureus, E. coli, K. pneumoniae | Mastitis pathogens | [1] |
-N3 (azido) | Precursor for amine derivatives | Inactive until reduced | [6] |
-NHCH3 | Enhanced anaerobic activity | Limited oral bioavailability | [6] |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: